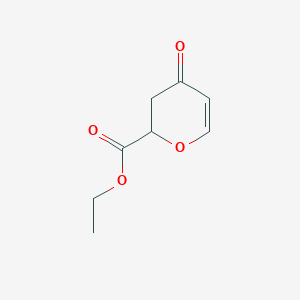

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate

Description

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate (CAS: 287193-06-0) is a bicyclic ester with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol . It is characterized by a partially saturated pyran ring system featuring a ketone group at position 4 and an ester moiety at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic derivatives via cycloaddition reactions (e.g., for alkaloid analogs like Luotonin A) . Its storage requires sealing under dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name |

ethyl 4-oxo-2,3-dihydropyran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-4,7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAASNBKIHCSJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626187 | |

| Record name | Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287193-06-0 | |

| Record name | Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with ethyl glyoxylate in the presence of a base, such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like ethanol, under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, alcohols, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate is characterized by the molecular formula and a molecular weight of 170.16 g/mol. Its structure features a tetrahydropyran ring with a ketone and carboxylate functional group, contributing to its reactivity and utility in synthesis.

Organic Synthesis

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its derivatives are often utilized in the formation of various chemical entities due to their unique reactivity profiles.

Biological Research

The compound has garnered attention in biological research due to its potential pharmacological properties. Studies focus on its interactions with biological targets, which may reveal insights into its therapeutic applications.

Pharmacological Studies

Research is ongoing to investigate how ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate interacts with enzymes or receptors. These studies aim to elucidate its role in drug development by identifying potential therapeutic targets and mechanisms of action.

Drug Development

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate is significant in the pharmaceutical industry as it forms part of the structural framework for various drugs. Its derivatives are included in the synthesis of new pharmaceutical agents that target metabolic diseases and other health conditions.

Case Studies

Several marketed drugs contain fragments similar to ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the keto group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes structural analogs of Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate, highlighting modifications and their physicochemical implications:

Biological Activity

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate belongs to the class of dihydropyran derivatives, characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The presence of a keto group at position 4 enhances its reactivity and biological potential.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate exhibits various biological activities, including:

- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties, effective against a range of bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : Preliminary studies have shown that Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, potentially through the activation of caspase pathways .

- Anti-inflammatory Effects : Compounds in the dihydropyran class have been linked to anti-inflammatory properties. Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate may inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

The biological activity of Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate can be attributed to its electrophilic nature. The keto group facilitates reactions with nucleophiles in biological systems, allowing it to form covalent bonds with proteins and other biomolecules. This reactivity can lead to modulation of various biochemical pathways.

Case Studies and Research Findings

- Antimicrobial Study : A study assessed the antimicrobial efficacy of Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting potent antimicrobial activity.

- Cytotoxicity Assay : In vitro assays using human cancer cell lines demonstrated that treatment with Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate led to a decrease in cell viability by approximately 70% after 48 hours of exposure at a concentration of 100 µM . This effect was linked to the induction of apoptosis.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate, and how is purity validated?

Classification : Basic Methodological Answer : The compound is typically synthesized via esterification and cyclization reactions. For example, tetrahydropyran derivatives can be prepared by reacting γ-ketoesters with aldehydes under acidic conditions. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural confirmation is achieved via and NMR spectroscopy, comparing observed chemical shifts with literature data. For instance, NMR studies on similar tetrahydropyran derivatives highlight characteristic peaks for the ester carbonyl (170–175 ppm in ) and the α,β-unsaturated ketone moiety (190–200 ppm) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Classification : Basic Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection involves a diffractometer (e.g., Bruker D8 QUEST), followed by structure solution using direct methods in SHELXS and refinement via SHELXL. Programs like WinGX and ORTEP-3 provide graphical interfaces for modeling anisotropic displacement parameters and generating publication-quality figures . For example, torsion angles and bond lengths in related pyrrolo-pyridazine derivatives were refined to an -factor of 0.054 using SHELXL .

Q. What purification techniques are recommended for isolating Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate?

Classification : Basic Methodological Answer : Recrystallization from ethanol or ethyl acetate/hexane mixtures is effective for removing impurities. For complex mixtures, flash column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is preferred. Monitoring via TLC ensures fraction collection accuracy. High-purity samples (>95%) are achievable, as validated by melting point analysis and NMR .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?

Classification : Advanced Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Cross-validate using multiple techniques:

- Compare solution-state NMR with solid-state CP/MAS NMR to detect polymorphism.

- Analyze temperature-dependent NMR to identify conformational equilibria.

- Re-examine X-ray data for disorder modeling using SHELXL’s PART instruction. For example, disorder in pyrrolo-pyridazine derivatives was resolved by refining occupancy ratios .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Classification : Advanced Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbitals, electrostatic potentials, and reaction pathways. Software like Gaussian or ORCA can optimize geometry, while Multiwfn visualizes electron density. Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate models. For related pyran derivatives, DFT successfully predicted ketone carbonyl stretching frequencies (~1700 cm) observed in IR .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Classification : Advanced Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and temperature. For cyclization steps, microwave-assisted synthesis reduces reaction time from hours to minutes. Monitor reaction progress via in-situ IR or Raman spectroscopy. A study on tetrahydropyran derivatives achieved 85% yield by switching from toluene to acetonitrile, enhancing dielectric constant and reaction homogeneity .

Q. What strategies mitigate challenges in phasing X-ray data for low-symmetry crystals?

Classification : Advanced Methodological Answer : For poorly diffracting crystals, employ high-intensity synchrotron radiation or cryo-cooling (100 K) to reduce thermal motion. Use SHELXD for ab initio phasing with dual-space recycling, or molecular replacement if a similar structure exists in the Cambridge Structural Database. For twinned crystals, refine using SHELXL’s TWIN/BASF commands. A pyrrolo-pyridazine derivative with symmetry was phased successfully using this approach .

Q. How can reaction mechanisms involving this compound be probed experimentally?

Classification : Advanced Methodological Answer : Isotopic labeling (e.g., ) tracks oxygen migration in keto-enol tautomerism. Kinetic studies via stopped-flow UV-Vis spectroscopy quantify rate constants. Electrospray Ionization Mass Spectrometry (ESI-MS) detects transient intermediates. For example, -labeling in a related pyran derivative confirmed a six-membered cyclic transition state during ester hydrolysis .

Q. How does polymorphism affect the physicochemical properties of this compound?

Classification : Advanced Methodological Answer : Screen for polymorphs using solvent-drop grinding or high-throughput crystallization. Characterize forms via DSC (melting point differences) and TGA (stability analysis). Synchrotron powder XRD distinguishes crystal packing motifs. A study on ethyl pyrimidine carboxylates revealed Form I (mp 170°C) had higher bioavailability than Form II due to improved solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.